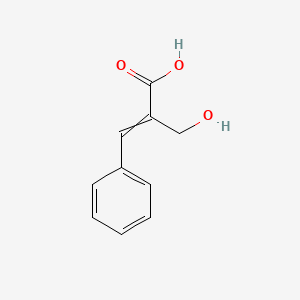







|
REACTION_CXSMILES
|
[CH:1](=[C:8]([CH2:13][O:14]C(=O)C)[C:9]([O:11]C)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-].[Na+]>CO.O>[CH:1](=[C:8]([CH2:13][OH:14])[C:9]([OH:11])=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|
|


|
Name
|
|
|
Quantity
|
143.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)=C(C(=O)OC)COC(C)=O
|
|
Name
|
|
|
Quantity
|
96 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
800 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture was then stirred at room temperature for 90 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
After the completion of the reaction
|
|
Type
|
CONCENTRATION
|
|
Details
|
the reaction solution was concentrated under reduced pressure, and methanol
|
|
Type
|
DISTILLATION
|
|
Details
|
was distilled off
|
|
Type
|
ADDITION
|
|
Details
|
Subsequently, the residue was neutralized with the addition of 100 ml of water and 250 ml of 36% hydrochloric acid
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with 600 ml of ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
The resulting organic layer was washed with 300 ml of a saturated aqueous solution of sodium chloride, and insoluble matters
|
|
Type
|
CUSTOM
|
|
Details
|
were separated by filtration
|
|
Type
|
CONCENTRATION
|
|
Details
|
The resulting solution was concentrated under reduced pressure
|
|
Type
|
ADDITION
|
|
Details
|
Toluene was added to the resulting residue in four divided portions in an amount of 250 ml each
|
|
Type
|
CONCENTRATION
|
|
Details
|
The mixture was concentrated under reduced pressure, and acetic acid
|
|
Type
|
CUSTOM
|
|
Details
|
was removed
|


Reaction Time |
90 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)=C(C(=O)O)CO
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 107.8 g | |
| YIELD: CALCULATEDPERCENTYIELD | 98.5% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |